molecular formula C15H16N2O B008958 3-amino-N-(2,4-dimethylphenyl)benzamide CAS No. 102630-87-5

3-amino-N-(2,4-dimethylphenyl)benzamide

Cat. No. B008958
M. Wt: 240.3 g/mol
InChI Key: KUOKLERLHHRXPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound closely related to 3-amino-N-(2,4-dimethylphenyl)benzamide, involves multi-step chemical reactions highlighting the compound's potential for modification and the exploration of its anticonvulsant properties (Lambert et al., 1995). Another approach involves a three-component reaction demonstrating a method for creating benzamide derivatives with potential biological applications (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure and interactions of benzamide derivatives, including those similar to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been analyzed using X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures of benzamide derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide compounds, including anticonvulsant activities and neurotoxicity comparisons with other antiepileptic drugs, have been thoroughly investigated, highlighting their potential in medical applications (Clark Cr, 1988). Another study focused on the metabolic inhibitor properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, showcasing its potency in pharmacological contexts (Robertson et al., 1987).

Physical Properties Analysis

The physical properties, including solubility and thermal stability of polyamides derived from compounds structurally related to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been explored, demonstrating the influence of molecular structure on material characteristics (Liaw et al., 2002).

Scientific Research Applications

Anticonvulsant Activity

3-amino-N-(2,4-dimethylphenyl)benzamide and its derivatives have been extensively studied for their anticonvulsant properties. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, a closely related compound, has demonstrated significant anticonvulsant activity in several models. These compounds have shown effectiveness in maximal electroshock seizure (MES) tests, indicating their potential as antiepileptic agents (Lambert et al., 1995), (Afolabi & Okolie, 2013), (Clark, 1988).

Pharmacokinetics and Drug Metabolism

Studies on the pharmacokinetics and metabolism of these compounds, particularly in the context of anticonvulsant activity, are crucial. The metabolism and disposition of these benzamides have been explored in animal models, with findings indicating significant absorption and excretion patterns, and insights into the metabolic pathways involved (Potts et al., 1989), (Dockens et al., 1987).

Chemical Synthesis and Characterization

The synthesis and characterization of these compounds and their analogs are important for understanding their potential applications in medicinal chemistry. Various studies have reported the successful synthesis of these compounds and their structural characterization, providing a foundation for further research into their biological and pharmacological properties (Noubade et al., 2009), (Saeed et al., 2015).

Potential in Corrosion Inhibition

Interestingly, derivatives of 3-amino-N-(2,4-dimethylphenyl)benzamide have been explored for their potential as corrosion inhibitors. This application highlights the versatility of these compounds beyond pharmacological uses. Studies have shown that certain derivatives can effectively inhibit corrosion in acidic media, demonstrating the potential for these compounds in industrial applications (Lgaz et al., 2019), (Lgaz et al., 2020).

Safety And Hazards

The safety data sheet for “3-amino-N-(2,4-dimethylphenyl)benzamide” is available . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is also advised to use personal protective equipment as required .

properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKLERLHHRXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546048
Record name 3-Amino-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,4-dimethylphenyl)benzamide

CAS RN

102630-87-5
Record name 3-Amino-N-(2,4-dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102630-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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